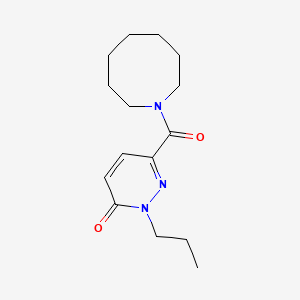
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone, also known as MPM or 3-Methylpyridinyl-phenyl-methyl-piperidinone, is an organic compound with the chemical formula C14H18N2O. MPM is a potent and selective inhibitor of the dopamine transporter (DAT) and has been found to have potential applications in scientific research.
Mechanism of Action
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone acts by binding to the DAT protein and preventing the reuptake of dopamine from the synapse. This leads to an increase in dopamine concentration in the synapse, which can have various physiological and behavioral effects.
Biochemical and Physiological Effects:
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone has been found to have various biochemical and physiological effects, including increasing locomotor activity, enhancing reward-related behavior, and increasing dopamine release in the nucleus accumbens. It has also been shown to have potential therapeutic applications in the treatment of addiction and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone in lab experiments is its selectivity for DAT, which allows for more precise manipulation of the dopamine system. However, one limitation is that (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research related to (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone. One area of interest is the use of (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone in the study of addiction and related disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone and its potential therapeutic applications. Finally, the development of more selective and less toxic DAT inhibitors could lead to further advances in this field.
Synthesis Methods
The synthesis of (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone involves the reaction of 3-methylpyridine-3-carboxylic acid with phenylmagnesium bromide, followed by reaction with methyl chloroformate to form the corresponding methyl ester. The methyl ester is then reduced with lithium aluminum hydride to produce (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone.
Scientific Research Applications
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone has been found to be a useful tool in scientific research, particularly in studies related to the dopamine system. DAT is a protein that is responsible for the reuptake of dopamine from the synapse, and (3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone has been shown to selectively inhibit DAT without affecting other neurotransmitter transporters. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
properties
IUPAC Name |
(3-methylpiperidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZTYKIYQLPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)-pyridin-3-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)

![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)







![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)